molecular formula C11H9ClN2O3 B7814160 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole

4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole

Cat. No.: B7814160
M. Wt: 252.65 g/mol
InChI Key: BYHUSLNOUZIOSU-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole is a chemical compound characterized by its unique molecular structure, which includes a chloromethyl group, a methyl group, and a nitrophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of a suitable precursor, such as a β-ketoester, in the presence of a dehydrating agent like p-toluenesulfonic acid. The reaction conditions often require heating the mixture in a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products

Mechanism of Action

The mechanism by which 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-Chloromethyl-5-methyl-oxazole

  • 4-Chloromethyl-2-(4-nitrophenyl)-oxazole

  • 5-Methyl-2-(3-nitrophenyl)-oxazole

Uniqueness: 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole stands out due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(3-nitrophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-7-10(6-12)13-11(17-7)8-3-2-4-9(5-8)14(15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHUSLNOUZIOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-nitrobenzaldehyde (18.67 g), 2,3-butanedione-2-oxime (12.50 g) and 4N hydrogenchloride-ethyl acetate (400 mL) was stirred at room temperature for 16 hrs. The reaction mixture was concentrated. A mixture of the residue, tetrahydrofuran (400 mL) and thionyl chloride (13.6 mL) was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography and the crude product obtained from a fraction eluted with ethyl acetate-hexane (1:4-1:3, v/v) was washed with diethyl ether-hexane to give 4-chloromethyl-5-methyl-2-(3-nitrophenyl)-1,3-oxazole as colorless crystals (2.67 g, yield 8.6%). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 111-113° C.
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

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